ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate
Description
Ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate is a highly complex heterocyclic compound characterized by a tricyclic core system containing sulfur (thia), five nitrogen atoms (pentaaza), and a pyrrolidin-1-yl substituent. Its structure integrates fused oxadiazole, triazole, and thiazole-like rings, which are hallmarks of bioactive heterocycles.
Properties
IUPAC Name |
ethyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4S/c1-2-32-19(30)13-7-3-4-8-14(13)23-15(29)11-28-21(31)27-12-22-17-16(18(27)25-28)33-20(24-17)26-9-5-6-10-26/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUNZGYVTCJIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate typically involves multiple steps, including the formation of the sulfonylamino group and the attachment of the nicotinamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Chemical Reactions Analysis
ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[730
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its nicotinamide core suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with these targets, while the nicotinamide core can participate in redox reactions or other biochemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Features a tricyclic system (12-membered dodeca-tetraene) with sulfur and nitrogen atoms distributed across three fused rings. The pyrrolidin-1-yl group enhances solubility and modulates electronic effects .
- Oxadiazole-Triazole Derivatives : Bicyclic systems (e.g., 1,3,4-oxadiazole and 1,2,4-triazole) synthesized via cyclization of disubstituted oxadiazoles with hydrazine hydrate . These lack the tricyclic complexity but share nitrogen-rich motifs.
- Spiro-Benzothiazole Compounds: Spiro[4.5]decane frameworks with benzothiazole and dimethylamino-phenyl groups. These exhibit rigid, three-dimensional geometries distinct from the planar tricyclic system of the target compound .
Heteroatom Composition
| Compound Type | Sulfur (S) | Nitrogen (N) | Oxygen (O) | Key Substituents |
|---|---|---|---|---|
| Target Tricyclic Compound | 1 | 5 | 1 | Pyrrolidin-1-yl, benzoate |
| Oxadiazole-Triazole Hybrids | 0 | 4–5 | 1–2 | Aryl, semicarbazide |
| Spiro-Benzothiazole Analogs | 1 (in benzothiazole) | 3–4 | 2–3 | Dimethylamino-phenyl, hydroxyl |
Spectral Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
